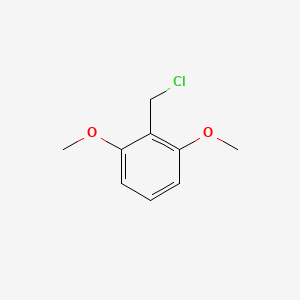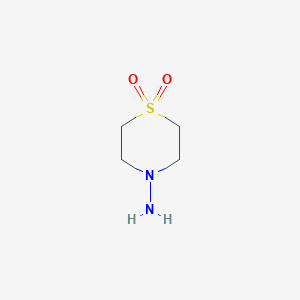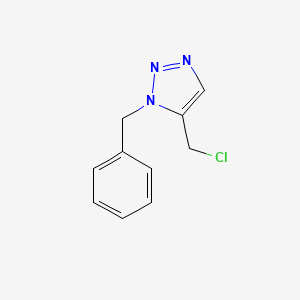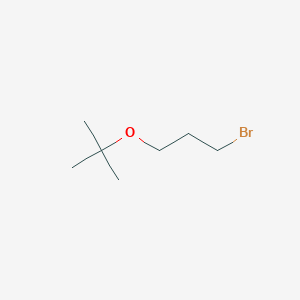
1-Bromo-2-methoxy-3-methylbenzene
概要
説明
“1-Bromo-2-methoxy-3-methylbenzene” is a chemical compound with the molecular formula C8H9BrO. It has a molecular weight of 201.06 . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of such compounds often involves electrophilic aromatic substitution reactions . The process typically involves the initial addition of an electrophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . The exact synthesis process for “1-Bromo-2-methoxy-3-methylbenzene” would depend on the starting materials and specific reaction conditions.
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-methoxy-3-methylbenzene” can be analyzed using various techniques. The InChI code for the compound is 1S/C8H9BrO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .
Chemical Reactions Analysis
The chemical reactions involving “1-Bromo-2-methoxy-3-methylbenzene” would depend on the reaction conditions and the presence of other reactants. As a brominated aromatic compound, it could potentially undergo various types of reactions, including nucleophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-2-methoxy-3-methylbenzene” would depend on factors such as temperature and pressure. The compound is typically a solid, semi-solid, liquid, or lump at room temperature . More specific information about its properties may be available in specialized databases or literature.
科学的研究の応用
Synthesis of Lusutrombopag
This compound is a key precursor in the synthesis of Lusutrombopag, a medication used to treat thrombocytopenia (low platelet counts) in patients with chronic liver disease who are scheduled to undergo a medical procedure .
Physicochemical Properties
It has certain physicochemical properties that may be relevant in pharmacokinetics, lipophilicity, druglikeness, and water solubility studies .
作用機序
Target of Action
The primary target of 1-Bromo-2-methoxy-3-methylbenzene is the benzene ring, a cyclic compound with six carbon atoms . The benzene ring is particularly stable due to the delocalization of its pi electrons in six p orbitals above and below the plane of the ring .
Mode of Action
The interaction of 1-Bromo-2-methoxy-3-methylbenzene with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-2-methoxy-3-methylbenzene are primarily those involving electrophilic substitution reactions of benzene . These reactions maintain the aromaticity of the benzene ring, which is crucial for its stability .
Result of Action
The result of the action of 1-Bromo-2-methoxy-3-methylbenzene is the formation of a substituted benzene ring . This substitution can lead to changes in the chemical properties of the benzene ring, potentially affecting its reactivity and interactions with other molecules.
Action Environment
The action of 1-Bromo-2-methoxy-3-methylbenzene can be influenced by various environmental factors. For instance, the presence of other electrophiles can compete with the bromine atom for the electrophilic aromatic substitution reaction . Additionally, the pH of the environment can affect the protonation state of the molecule, potentially influencing its reactivity.
Safety and Hazards
The safety and hazards associated with “1-Bromo-2-methoxy-3-methylbenzene” would depend on factors such as the amount of exposure and the specific conditions of use. The compound has been associated with certain hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate safety precautions should be taken when handling this compound.
将来の方向性
The future directions for research involving “1-Bromo-2-methoxy-3-methylbenzene” could include exploring its potential uses in various chemical reactions and studying its properties under different conditions. Further studies could also investigate the synthesis of this compound from different starting materials or using different reaction conditions .
特性
IUPAC Name |
1-bromo-2-methoxy-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIUOSKXGNEORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482974 | |
| Record name | 2-Bromo-6-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methoxy-3-methylbenzene | |
CAS RN |
52200-69-8 | |
| Record name | 2-Bromo-6-methylanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)

![4-chloro-2-(2-chlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1281116.png)









